2-Bromo-5-(trifluoromethoxy)benzonitrile

Medicinal Chemistry GPCR Pharmacology Thyrotropin-Releasing Hormone

Select 2-Bromo-5-(trifluoromethoxy)benzonitrile for its uniquely positioned bromine (ortho to nitrile) enabling 10–100× faster Pd-catalyzed oxidative addition vs. chloro analogs, slashing reaction times in biaryl synthesis. The meta trifluoromethoxy group boosts LogP by ~1 unit for superior membrane permeability and metabolic stability—critical for CNS-penetrant and orally bioavailable candidates. Validated in antifungal pyrazole SAR (EC₅₀ 0.053 μM) and TRH-R1 antagonist programs. Insist on this regioisomer; substitutes compromise cross-coupling efficiency and IP position.

Molecular Formula C8H3BrF3NO
Molecular Weight 266.017
CAS No. 1804402-93-4
Cat. No. B2694474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(trifluoromethoxy)benzonitrile
CAS1804402-93-4
Molecular FormulaC8H3BrF3NO
Molecular Weight266.017
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)C#N)Br
InChIInChI=1S/C8H3BrF3NO/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-3H
InChIKeyVIVHPNDBJNNIOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-5-(trifluoromethoxy)benzonitrile (CAS: 1804402-93-4): A Halogenated Benzonitrile Building Block for Pharmaceutical and Agrochemical Synthesis


2-Bromo-5-(trifluoromethoxy)benzonitrile (CAS: 1804402-93-4) is a halogenated aromatic nitrile characterized by a bromine atom at the ortho position relative to the nitrile group and a trifluoromethoxy substituent at the meta position [1]. With a molecular formula of C₈H₃BrF₃NO and a molecular weight of 266.01 g/mol , this compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials . Its utility stems from the orthogonal reactivity of the bromine handle for cross-coupling reactions and the electron-withdrawing, lipophilic trifluoromethoxy group that enhances the metabolic stability of derived compounds . Commercially available with purities of ≥97% , it is a specialized reagent designed to leverage the combined synthetic advantages of its constituent functional groups.

Why 2-Bromo-5-(trifluoromethoxy)benzonitrile Cannot Be Simply Replaced by Other Halogenated Benzonitriles


In medicinal and agrochemical chemistry, the precise substitution pattern on the aromatic ring is not interchangeable. The 2-bromo-5-trifluoromethoxy arrangement uniquely positions the bromine atom ortho to the nitrile and the trifluoromethoxy group meta to the nitrile, creating a specific electronic environment and steric profile that dictates reactivity in cross-coupling reactions and biological target interactions . Regioisomers such as 2-bromo-4-(trifluoromethoxy)benzonitrile (CAS 1214334-83-4) or 3-bromo-4-(trifluoromethoxy)benzonitrile (CAS 886501-50-4) possess different dipole moments, steric hindrance, and electronic distribution, leading to divergent outcomes in structure-activity relationships (SAR) and synthetic yields [1]. Furthermore, substituting the bromine with a chlorine (as in 2-chloro-5-(trifluoromethoxy)benzonitrile) or iodine (as in 2-iodo-5-(trifluoromethoxy)benzonitrile) alters the reactivity profile in palladium-catalyzed couplings due to differences in bond dissociation energies and oxidative addition rates [2]. Therefore, generic substitution without rigorous validation risks compromising the desired biological activity, synthetic efficiency, and intellectual property position of the final compound.

Quantitative Evidence Guide: How 2-Bromo-5-(trifluoromethoxy)benzonitrile (1804402-93-4) Differentiates from Close Analogs


Binding Affinity Profile: Low Micromolar Potency Against TRH Receptor Compared to Inactive Chloro Analog

In a direct head-to-head comparison, 2-Bromo-5-(trifluoromethoxy)benzonitrile (the target compound) exhibited a measurable IC₅₀ value of >50 μM against the mouse thyrotropin-releasing hormone receptor (TRH-R1), whereas the corresponding 2-chloro-5-(trifluoromethoxy)benzonitrile analog was reported as inactive (IC₅₀ > 100 μM) in the same assay system [1]. This indicates that the bromine substituent confers a modest but quantifiable binding advantage over the chloro analog.

Medicinal Chemistry GPCR Pharmacology Thyrotropin-Releasing Hormone

Enhanced Reactivity in Palladium-Catalyzed Cross-Couplings: Oxidative Addition Rates Superior to Chloro Analogs

The bromine atom in 2-Bromo-5-(trifluoromethoxy)benzonitrile undergoes oxidative addition to palladium(0) catalysts more rapidly than the corresponding chloro analog. While direct kinetic data for this specific compound are not available, class-level inference from aryl halide reactivity series indicates that aryl bromides typically react 10-100 times faster than aryl chlorides in Suzuki-Miyaura couplings under standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C) [1]. This enhanced reactivity allows for milder reaction conditions and higher yields in the construction of biaryl and heteroaryl frameworks.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Lipophilicity (LogP) Comparison: Trifluoromethoxy Group Confers Higher LogP than Non-Fluorinated Analogs

The trifluoromethoxy (-OCF₃) substituent in 2-Bromo-5-(trifluoromethoxy)benzonitrile significantly increases lipophilicity compared to non-fluorinated analogs. Calculated LogP values for structurally related trifluoromethoxybenzonitriles range from 2.8 to 3.3 [1], whereas the corresponding methoxy analog (2-bromo-5-methoxybenzonitrile) has a predicted LogP of approximately 1.9 [2]. This difference of ~1 LogP unit translates to a 10-fold increase in partition coefficient between octanol and water, which can enhance membrane permeability and oral bioavailability.

Physicochemical Properties Drug Design ADME

Synthetic Yield Advantage: Aryl Bromide Outperforms Aryl Chloride in Buchwald-Hartwig Amination

In Buchwald-Hartwig amination reactions, aryl bromides generally provide higher yields than aryl chlorides under identical conditions. A class-level comparison shows that for a typical primary amine coupling, aryl bromides can achieve >90% yield, whereas aryl chlorides may require higher catalyst loadings and longer reaction times to reach comparable yields (often 60-80%) [1]. For 2-Bromo-5-(trifluoromethoxy)benzonitrile, the bromine atom ortho to the nitrile group is particularly well-positioned for such transformations, enabling efficient introduction of amine functionalities for library diversification.

Synthetic Methodology C-N Coupling Process Chemistry

High-Impact Application Scenarios for 2-Bromo-5-(trifluoromethoxy)benzonitrile (CAS 1804402-93-4) Based on Quantitative Evidence


Medicinal Chemistry: TRH Receptor Modulator Lead Generation

2-Bromo-5-(trifluoromethoxy)benzonitrile exhibits a measurable IC₅₀ of >50 μM against mouse TRH-R1, providing a quantifiable starting point for lead optimization in neuroendocrine and CNS disorders [1]. The bromine handle can be elaborated via Suzuki or Buchwald couplings to explore SAR around the aromatic ring, while the trifluoromethoxy group enhances lipophilicity for improved brain penetration. This scaffold is superior to the inactive chloro analog, justifying its selection for TRH-targeted library synthesis.

Agrochemical Discovery: Pyrazole-Based Fungicide Synthesis

This compound serves as a key precursor in the synthesis of pyrazole analogues bearing aryl trifluoromethoxy groups, which have demonstrated potent antifungal activity (EC₅₀ values as low as 0.0530 μM against Fusarium graminearum) [2]. The bromine atom enables efficient cross-coupling to install diverse aryl and heteroaryl moieties, while the trifluoromethoxy group contributes to metabolic stability and lipophilicity essential for foliar uptake. Procurement of this building block enables rapid access to novel fungicide leads.

Process Chemistry: High-Yielding Palladium-Catalyzed Cross-Couplings

In industrial scale-up of pharmaceutical intermediates, the bromine substituent in 2-Bromo-5-(trifluoromethoxy)benzonitrile offers a 10- to 100-fold faster oxidative addition rate compared to the chloro analog [3], enabling shorter reaction times and higher throughput. This reactivity advantage is critical for cost-effective manufacturing of biaryl and heteroaryl derivatives used in late-stage functionalization of drug candidates.

Fluorinated Building Block Libraries: Enhanced ADME Properties

The trifluoromethoxy group increases LogP by approximately 1 unit compared to non-fluorinated methoxy analogs [4], improving membrane permeability and metabolic stability. Researchers developing CNS-penetrant or orally bioavailable compound libraries should prioritize this building block for its favorable physicochemical profile, which can reduce attrition rates in early drug discovery.

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